molecular formula C7H3Cl2NO2 B063967 2-Chloro-5-formylpyridine-3-carbonyl chloride CAS No. 176433-51-5

2-Chloro-5-formylpyridine-3-carbonyl chloride

Cat. No. B063967
CAS RN: 176433-51-5
M. Wt: 204.01 g/mol
InChI Key: HYGVPOXUCYEPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-formylpyridine-3-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used in a variety of chemical reactions, and has several applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Chloro-5-formylpyridine-3-carbonyl chloride is not well understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amines and alcohols to form new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Chloro-5-formylpyridine-3-carbonyl chloride. However, it has been shown to have anti-tumor activity in vitro, and has been used in the synthesis of anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One advantage of 2-Chloro-5-formylpyridine-3-carbonyl chloride is its versatility as a reagent. It can be used in a variety of chemical reactions, and has several applications in medicinal chemistry. However, its limitations include its toxicity and potential for hazardous reactions.

Future Directions

There are several future directions for research involving 2-Chloro-5-formylpyridine-3-carbonyl chloride. One area of interest is the development of new synthetic methods for the compound. Additionally, research could focus on the development of new applications for the compound in medicinal chemistry. Further studies could also investigate the mechanism of action of the compound and its potential as a therapeutic agent.

Synthesis Methods

2-Chloro-5-formylpyridine-3-carbonyl chloride can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-chloro-5-formylpyridine with thionyl chloride. The reaction takes place at room temperature, and the product is obtained in good yield. Another method involves the reaction of 2-chloro-5-formylpyridine with phosphorous pentachloride. This method also gives good yield of the product.

Scientific Research Applications

2-Chloro-5-formylpyridine-3-carbonyl chloride has several applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pyridine derivatives, quinoline derivatives, and benzimidazole derivatives. It is also used in the synthesis of pharmaceutical intermediates, such as anti-tumor drugs and anti-inflammatory drugs. Additionally, it is used in the preparation of fluorescent probes for the detection of metal ions.

properties

CAS RN

176433-51-5

Product Name

2-Chloro-5-formylpyridine-3-carbonyl chloride

Molecular Formula

C7H3Cl2NO2

Molecular Weight

204.01 g/mol

IUPAC Name

2-chloro-5-formylpyridine-3-carbonyl chloride

InChI

InChI=1S/C7H3Cl2NO2/c8-6-5(7(9)12)1-4(3-11)2-10-6/h1-3H

InChI Key

HYGVPOXUCYEPGX-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1C(=O)Cl)Cl)C=O

Canonical SMILES

C1=C(C=NC(=C1C(=O)Cl)Cl)C=O

synonyms

3-Pyridinecarbonyl chloride, 2-chloro-5-formyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.